molecular formula C21H25NO5 B8584304 Methyl 5-cyano-5-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-oxocyclohexanecarboxylate

Methyl 5-cyano-5-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-oxocyclohexanecarboxylate

Cat. No. B8584304
M. Wt: 371.4 g/mol
InChI Key: GAKHLYZUAVGFIR-UHFFFAOYSA-N
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Patent
US06013827

Procedure details

To a suspension of sodium methoxide (350 mL, 1.55 mol, 25% w/w in methanol) in toluene (2.45 L) heated to 80° C. under a nitrogen atmosphere was added a solution of dimethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)pimelate (350.0 g, 0.87 mol) in toluene (1.05 L) over 10 min. The reaction was heated to 85° C. by distilling away 250 mL of solvent and was vigorously stirred under nitrogen for 2 hours. The reaction was cooled to 50° C. and was quenched with 3N (aq) HCl (700 mL, 2.1 mol). The organic layer was isolated, was washed once with deionized water (700 mL) and once with brine (700 mL). The organic layer was concentrated via low vacuum distillation to afford crude 2-carbomethoxy-4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-one in toluene. This was dissolved in 4.2 L of dimethyl sulfoxide and used in the next step.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
2.45 L
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
1.05 L
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([C:6]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH:28]2[CH2:32][CH2:31][CH2:30][CH2:29]2)[CH:20]=1)([CH2:13][CH2:14][C:15]([O:17]C)=O)[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])#[N:5].Cl>C1(C)C=CC=CC=1>[C:9]([CH:8]1[CH2:7][C:6]([C:4]#[N:5])([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH:28]3[CH2:32][CH2:31][CH2:30][CH2:29]3)[CH:20]=2)[CH2:13][CH2:14][C:15]1=[O:17])([O:11][CH3:12])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.45 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
C(#N)C(CCC(=O)OC)(CCC(=O)OC)C1=CC(=C(C=C1)OC)OC1CCCC1
Name
Quantity
1.05 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was vigorously stirred under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 85° C.
DISTILLATION
Type
DISTILLATION
Details
by distilling away 250 mL of solvent
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
WASH
Type
WASH
Details
was washed once with deionized water (700 mL) and once with brine (700 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated via low vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC)C1C(CCC(C1)(C1=CC(=C(C=C1)OC)OC1CCCC1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.